molecular formula C13H13BrF3NO2 B14805414 tert-Butyl (1-(5-bromo-2-fluorophenyl)-2,2-difluoroethylidene)carbamate

tert-Butyl (1-(5-bromo-2-fluorophenyl)-2,2-difluoroethylidene)carbamate

Cat. No.: B14805414
M. Wt: 352.15 g/mol
InChI Key: QNQGBANGBKWFPB-ZDLGFXPLSA-N
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Description

(Z)-tert-butyl (1-(5-bromo-2-fluorophenyl)-2,2-difluoroethylidene)carbamate is a synthetic organic compound characterized by the presence of bromine, fluorine, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-butyl (1-(5-bromo-2-fluorophenyl)-2,2-difluoroethylidene)carbamate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Fluorination: The addition of fluorine atoms to the ethylidene moiety.

    Carbamate Formation: The reaction of the intermediate with tert-butyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-butyl (1-(5-bromo-2-fluorophenyl)-2,2-difluoroethylidene)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-tert-butyl (1-(5-bromo-2-fluorophenyl)-2,2-difluoroethylidene)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential as a pharmacophore. Its ability to interact with biological targets, such as enzymes or receptors, makes it a candidate for drug development.

Industry

In the industrial sector, (Z)-tert-butyl (1-(5-bromo-2-fluorophenyl)-2,2-difluoroethylidene)carbamate can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of (Z)-tert-butyl (1-(5-bromo-2-fluorophenyl)-2,2-difluoroethylidene)carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (5-bromo-2-fluorophenyl)carbamate
  • tert-butyl (1-(5-bromo-2-fluorophenyl)-2,2-difluoroethylidene)carbamate

Uniqueness

(Z)-tert-butyl (1-(5-bromo-2-fluorophenyl)-2,2-difluoroethylidene)carbamate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The combination of these functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields.

Properties

Molecular Formula

C13H13BrF3NO2

Molecular Weight

352.15 g/mol

IUPAC Name

tert-butyl (NZ)-N-[1-(5-bromo-2-fluorophenyl)-2,2-difluoroethylidene]carbamate

InChI

InChI=1S/C13H13BrF3NO2/c1-13(2,3)20-12(19)18-10(11(16)17)8-6-7(14)4-5-9(8)15/h4-6,11H,1-3H3/b18-10-

InChI Key

QNQGBANGBKWFPB-ZDLGFXPLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=C(C=CC(=C1)Br)F)\C(F)F

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=C(C=CC(=C1)Br)F)C(F)F

Origin of Product

United States

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